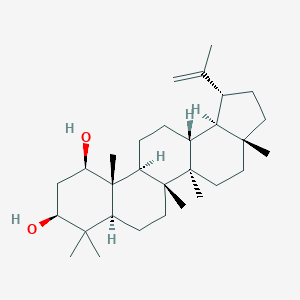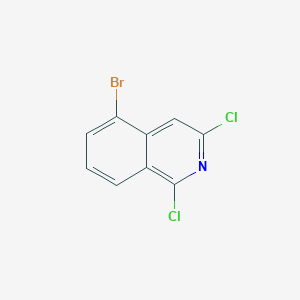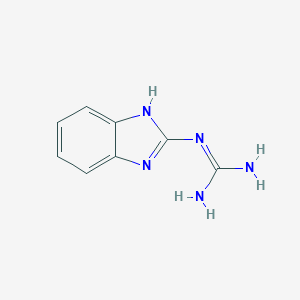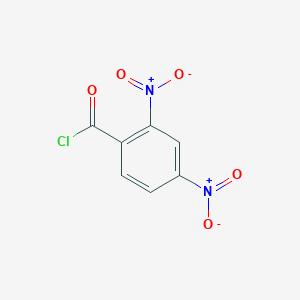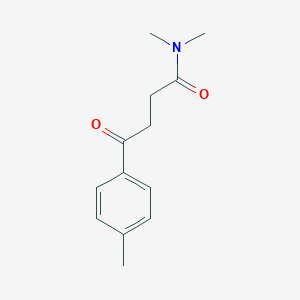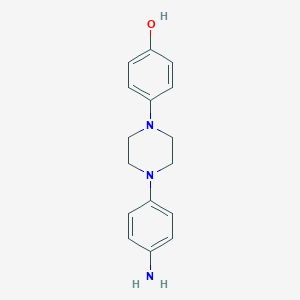
5-Fluoroindole
Overview
Description
5-Fluoroindole is a fluorinated derivative of indole, a bicyclic heterocycle . It has a fluorine atom at the 5-position . It is used as a reagent in various biochemical preparation procedures, including the preparation of 5-HT6 receptor ligands, immunosuppressive agents, tryptophan dioxygenase inhibitors, anticancer agents, antibacterial agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, selective serotonin reuptake inhibitors, and myeloperoxidase inhibitors .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can be used as a starting material in the biosynthetic synthesis of halogenated indolmycin antibiotics . It can also be used as a reagent in the preparation of antitumor agents, antimicrobial agents, immunosuppressants, and myeloperoxidase inhibitors .
Molecular Structure Analysis
The molecular formula of this compound is C8H6FN . The molecular weight is 135.14 g/mol . The structure of this compound consists of an indole moiety with a fluorine atom at the 5-position .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be converted to this compound-3-pyruvate when L-amino acid oxidase (LAAO) is added to the reaction . It can also be used in the preparation of this compound-3-acetic acid .
Physical And Chemical Properties Analysis
This compound is a white to slightly off-white crystalline powder . It forms a colorless, clear solution when dissolved 1% in methanol . It has a melting point of 45-48 °C .
Scientific Research Applications
Electrochemical Charge Storage
5-Fluoroindole has been utilized in the development of high-performance poly(this compound) as a charge storage material. This application is significant in the realm of fluoropolymers, particularly for supercapacitor applications. The electrochemical properties of poly(this compound) demonstrate high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for energy storage applications (Wang et al., 2019).
Inhibition of Fungal Growth
This compound has been shown to inhibit the growth of Coprinus cinereus, a type of fungus. Research indicates that its inhibitory effect is stronger than that of 5-fluorotryptophan, suggesting that it may be converted to 5-fluorotryptophan in vivo, which inhibits growth (Tilby, 1978).
Antifungal Properties
This compound has demonstrated antifungal properties against various strains of Claviceps, a genus of fungi. The compound was found to inhibit growth when added early after inoculation, and its effect could be reversed by L-tryptophan. This suggests a potential application in controlling or studying fungal growth and metabolism (Schmauder, Gerullis, & Gröger, 1976).
Polymerization and Material Properties
Research on the polymerization of this compound has led to the development of high-quality poly(this compound) films. These films exhibit good electrochemical behavior and thermal stability, and they have been found to be effective blue-light emitters. The low-potential electrochemical polymerization process and the subsequent properties of the films open up avenues for applications in materials science, particularly in the field of electronics and photonics (Nie, Han, Hou, & Zhang, 2007).
Electronic Spectroscopy and Molecular Structure
Studies using rotationally resolved spectroscopy have provided insights into the structure and electronic properties of this compound. This includes the identification of the character of its excited state and the orientation of its transition dipole moment. Such fundamental research is critical for understanding the molecular behavior of this compound, which can have implications in various fields such as photochemistry and molecular electronics (Brand et al., 2012).
Antitumor Activity and Biological Evaluations
Research on derivatives of this compound, such as the synthesis of 3-aromatic Schiff base-5-fluoroindol-2-one derivatives, has shown that these compounds exhibit antitumor activities. This opens up potential applications in cancer treatment and pharmacology, particularly as part of multi-targeted approaches to cancer therapy (Fang et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
5-Fluoroindole has been found to target tubulin in colorectal cancer (CRC) cells . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for maintaining cell structure, enabling cell motility, and are involved in several key cellular processes, including mitosis.
Mode of Action
The compound interacts with its target, tubulin, inducing G2/M phase arrest by regulating cyclin B1 expression . This interaction disrupts the normal cell cycle progression, leading to cell death. The compound also produces excess reactive oxygen species (ROS), which can cause further damage to the cancer cells .
Biochemical Pathways
This compound is applied as a fluorine-labeled indole in tryptophan biosynthesis . Tryptophan is an essential amino acid and a precursor for several bioactive compounds, including the neurotransmitter serotonin. The compound’s influence on this pathway can be monitored using 19F NMR .
Pharmacokinetics
It is known that the oral absorption of fluorouracil, a related compound, is incomplete, with a short biological half-life . This leads to an obvious peak-valley phenomenon, requiring frequent administration and potentially causing severe side effects .
Result of Action
The cytotoxicity of this compound against cancer cells is achieved through the induction of cell death by apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health of multicellular organisms. By inducing apoptosis, this compound can effectively eliminate cancer cells.
Biochemical Analysis
Biochemical Properties
5-Fluoroindole interacts with various enzymes and proteins. It has been used as a reactant for the preparation of 5-HT6 receptor ligands and tryptophan dioxygenase inhibitors . The nature of these interactions is complex and depends on the specific biochemical reaction in which this compound is involved.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the preparation of potential anticancer immunomodulators, indicating its potential influence on cell signaling pathways and gene expression . It also plays a role in cellular metabolism, as it is involved in the preparation of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For example, it is involved in the preparation of selective serotonin reuptake inhibitors, suggesting that it may interact with biomolecules and potentially inhibit or activate enzymes . It may also induce changes in gene expression, as indicated by its use in the preparation of potential anticancer immunomodulators .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a murine model of Mycobacterium tuberculosis infection, this compound was shown to reduce the bacterial burden in the lungs at a concentration of 200 μmol/kg after 21 days of infection, with no toxicity observed in mice .
properties
IUPAC Name |
5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFPRGJZRXNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192940 | |
| Record name | 5-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
399-52-0 | |
| Record name | 5-Fluoroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL8W3FGT5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-fluoroindole exert its inhibitory effects?
A1: this compound often acts as an antimetabolite, interfering with the biosynthesis or utilization of tryptophan. For instance, it can inhibit the enzyme anthranilate synthase, a key enzyme in the tryptophan biosynthetic pathway. [, , ] This inhibition can lead to tryptophan depletion, affecting various cellular processes that depend on this essential amino acid. [, , , , ]
Q2: Can this compound be incorporated into proteins?
A2: Yes, research has shown that certain organisms, under selective pressure, can incorporate this compound-derived tryptophan analogues into their proteomes. This has been achieved in laboratory-evolved strains of Escherichia coli. [, ] The incorporation of these analogues can impact protein folding, membrane integrity, and regulatory networks. []
Q3: Does this compound affect auxin signaling pathways?
A3: Research suggests that this compound-3-acetic acid (5-F-IAA), a derivative of this compound, selectively activates the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway of auxin signaling but does not induce protoplast swelling like other auxins. [, ] This selectivity makes 5-F-IAA a useful tool for dissecting different pathways within the auxin response.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H6FN, and its molecular weight is 135.14 g/mol.
Q5: What spectroscopic techniques are used to characterize this compound?
A5: Various spectroscopic methods are employed to characterize this compound, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, specifically 19F NMR, is highly valuable for studying this compound and its interactions with other molecules. [, , , , ] * Raman spectroscopy: This technique provides information about molecular vibrations and is used to identify and analyze this compound. [] * Fluorescence spectroscopy: This method is used to investigate the fluorescence properties of this compound and its derivatives, providing insights into their excited state behavior and interactions. [, , , ] * Rotationally resolved electronic spectroscopy: This technique offers high-resolution information about the electronic structure and properties of this compound in the gas phase. [, ]
Q6: Is there information available on the material compatibility and stability of this compound under various conditions?
A6: While the provided research articles primarily focus on the biological activity and applications of this compound, specific data on its material compatibility and stability under various conditions are limited. Further research may be needed to explore its behavior in different material contexts.
Q7: Does this compound exhibit any catalytic properties?
A7: The provided research articles do not describe catalytic properties associated with this compound. Its primary role revolves around its ability to interact with biological systems, particularly as an antimetabolite and a tool for studying protein interactions.
Q8: Have computational methods been employed to study this compound?
A8: Yes, ab initio calculations have been used to predict the ionization potentials of this compound and related indole derivatives. These calculations provide valuable insights into the electronic properties and reactivity of these compounds. [, ] Additionally, molecular docking studies have been used to investigate the binding modes and interactions of this compound derivatives with target proteins, such as myeloperoxidase. [, ]
Q9: How do structural modifications to this compound influence its biological activity?
A9: * Substitution at the 3-position: Adding an aminoalkyl chain at the 3-position of this compound leads to compounds with inhibitory activity against myeloperoxidase. The length and substitution of this aminoalkyl chain significantly impact the potency. [] * Halogenation: Halogen substitutions on the indole ring, particularly at the 5-position, can influence the cytotoxicity of 3-methylene-2-oxindoles, which are metabolites of indole-3-acetic acids. []
Q10: What information is available regarding the stability and formulation of this compound?
A10: The provided articles primarily focus on the biological activity and mechanism of action of this compound, with limited information on its stability and formulation. Further research may be needed to explore these aspects for pharmaceutical development.
Q11: Are there specific SHE regulations pertaining to this compound?
A11: The provided research articles do not offer specific SHE regulatory information for this compound. As with any chemical, researchers should consult relevant safety data sheets and regulatory guidelines for safe handling and disposal.
Q12: What is known about the PK/PD profile of this compound?
A12: The current research focuses mainly on the in vitro activity and mechanism of action of this compound and its derivatives. More comprehensive PK/PD studies are necessary to understand its absorption, distribution, metabolism, excretion, and in vivo efficacy.
Q13: What in vitro models have been used to study this compound?
A13: Several in vitro models have been used to study this compound, including:
- Bacterial cultures: Pseudomonas putida and Fusarium oxysporum have been used to study the inhibitory effects of this compound on tryptophan biosynthesis. [, , ] Laboratory-evolved strains of Escherichia coli have been used to investigate the incorporation of this compound-derived tryptophan analogues into proteins. [, ]
- Plant cell cultures: Carrot and tobacco cell cultures have been utilized to study the effects of this compound and its derivatives on tryptophan metabolism in plants. []
- Mammalian cell lines: Chinese hamster V79 fibroblast-like cells have been used to assess the cytotoxicity of this compound derivatives. []
Q14: Have any animal models been used to evaluate the efficacy of this compound?
A14: The provided research articles do not mention specific animal models used to evaluate the efficacy of this compound.
Q15: Are there known mechanisms of resistance to this compound?
A15: Yes, research has identified mutations in the tryptophan synthase beta subunit gene (TSB1) in Arabidopsis thaliana that confer resistance to this compound. These mutations can affect tryptophan synthase beta expression and activity, leading to resistance. []
Q16: What toxicological data are available for this compound?
A16: While the research highlights some cytotoxic effects of this compound derivatives in specific cell lines, [] more comprehensive toxicological data are needed to establish its safety profile, potential long-term effects, and any adverse effects.
Q17: What are some of the cross-disciplinary applications of this compound research?
A17: The study of this compound spans multiple scientific disciplines:
- Biochemistry: this compound serves as a tool to investigate tryptophan biosynthesis and metabolism, as well as the function of enzymes involved in these pathways. [, , , , ]
- Molecular Biology: Research using this compound has implications for understanding gene regulation, protein synthesis, and the genetic basis of resistance to antimetabolites. [, ]
- Biophysics: Spectroscopic studies of this compound and its derivatives provide valuable insights into their electronic structure, excited state dynamics, and interactions with proteins. [, , , , , , , , ]
- Medicinal Chemistry: The development of this compound derivatives as potential therapeutics, such as myeloperoxidase inhibitors, highlights its relevance to drug discovery and design. []
- Synthetic Biology: The ability to engineer organisms like Escherichia coli to utilize this compound for protein synthesis opens avenues for expanding the genetic code and creating novel biopolymers. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


